molecular formula C16H16Cl2N2OS B2421000 N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1396716-79-2

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No.: B2421000
CAS No.: 1396716-79-2
M. Wt: 355.28
InChI Key: YHNWZHGNYKQUIW-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a thiophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction using 3,4-dichlorobenzene as a starting material.

    Attachment of the Thiophenyl Group: The thiophenyl group is attached through a coupling reaction with thiophene-2-carboxylic acid.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.

    Purification Techniques: Advanced purification techniques like recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, alkylated derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating their activity and resulting in physiological effects.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be compared with other similar compounds, such as:

    N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-carboxylate: Similar structure but different functional group.

    N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

    N-(3,4-dichlorophenyl)-4-(thiophen-2-yl)piperidine-1-amine: Contains an amine group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-4-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2OS/c17-13-4-3-12(10-14(13)18)19-16(21)20-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11H,5-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNWZHGNYKQUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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